molecular formula C8H12F3N5O B6644843 1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol

1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B6644843
M. Wt: 251.21 g/mol
InChI Key: VDZVCZLURVRSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol, also known as MTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTP is a synthetic compound that was first developed in the late 20th century, and since then, it has been used in several studies to understand its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol is not fully understood, but recent studies have shed some light on how it works. This compound has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-tumor activity, anti-inflammatory properties, and the ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to have a low toxicity profile, which makes it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol in lab experiments is its low toxicity profile. This makes it a safer alternative to other chemical compounds that are commonly used in research. Additionally, this compound has been shown to have a high level of purity, which makes it easier to work with in the lab. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires skilled chemists to carry out the reaction.

Future Directions

There are several future directions for research on 1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol. One of the most promising areas of research is its potential use as an antitumor agent. Further studies are needed to understand the mechanism of action of this compound and its potential applications in cancer treatment. Additionally, more research is needed to understand the potential side effects of this compound and how it interacts with other chemical compounds. Finally, researchers need to develop more efficient and cost-effective methods for synthesizing this compound to make it more accessible for scientific research.

Synthesis Methods

The synthesis of 1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol involves the reaction of 2-methyl-5-nitrotetrazole with 3-(trifluoromethyl) pyrrolidine, followed by reduction of the nitro group to form the final product. The process of synthesis is complex and requires skilled chemists to carry out the reaction.

Scientific Research Applications

1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol has been extensively studied for its potential applications in several scientific fields. One of the most promising applications of this compound is in the field of medicine. Recent studies have shown that this compound has the potential to act as an antitumor agent, and it can be used to treat various types of cancer. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis.

Properties

IUPAC Name

1-[(2-methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N5O/c1-15-13-6(12-14-15)4-16-3-2-7(17,5-16)8(9,10)11/h17H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZVCZLURVRSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CN2CCC(C2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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